molecular formula C9H12O B1220475 3-Propylphenol CAS No. 621-27-2

3-Propylphenol

Cat. No.: B1220475
CAS No.: 621-27-2
M. Wt: 136.19 g/mol
InChI Key: MPWGZBWDLMDIHO-UHFFFAOYSA-N
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Description

3-Propylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46998. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Propylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. It can also alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as antioxidant activity. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, which can then enter different biochemical pathways. These metabolic processes can affect the levels of other metabolites and influence metabolic flux. For example, the oxidation of this compound can lead to the formation of quinones, which are involved in redox cycling and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWGZBWDLMDIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211145
Record name 3-Propylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-27-2
Record name 3-Propylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46998
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Record name Phenol, 3-propyl-
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Record name 3-Propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-propylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PROPYLPHENOL
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Synthesis routes and methods

Procedure details

To a mixture of Part B (1) compound (3 g, 22.4 mmol) and 10% palladium on carbon (150 mg) in THF (25 mL) was connected a hydrogen balloon. Hydrogenation was maintained at RT overnight. The mixture of reaction was filtered through Celite. The resulting clear solution was evaporated to give the title compound (2.97 g, 100%) as a yellowish oil.
Name
( 1 )
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-propylphenol relevant in tsetse fly research?

A1: this compound is a key component of the odor profile of certain mammals, such as cattle and buffalo. Research has identified it as a crucial element in tsetse fly attractant blends. [, , , ] This is particularly important because tsetse flies are vectors of trypanosomiasis, a debilitating disease affecting both humans and livestock in Africa.

Q2: How does this compound contribute to tsetse fly attraction?

A2: this compound, along with other compounds like 4-methylphenol (p-cresol), 1-octen-3-ol, and acetone, work synergistically to attract tsetse flies. [, , ] While not highly attractive on its own, its presence significantly enhances the attractiveness of other components, particularly 4-methylphenol. [] This synergistic effect is crucial for the effectiveness of tsetse fly traps.

Q3: Are there differences in the attractiveness of this compound to different tsetse fly species?

A3: Yes, research suggests that the optimal blend of attractants, including this compound, may vary between tsetse fly species. For instance, Glossina pallidipes shows a greater response to blends containing this compound compared to Glossina morsitans morsitans. [] This highlights the need for species-specific optimization of attractant blends for effective tsetse fly control.

Q4: Besides tsetse flies, are other insects attracted to this compound?

A4: Yes, this compound has been found to attract other biting insects, including stable flies (Stomoxys calcitrans) and biting midges (Culicoides spp.). [, , ] This suggests a broader role of this compound in insect olfaction and potential applications in controlling other insect vectors.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q6: What are the main methods for synthesizing this compound?

A6: this compound can be synthesized through various methods, including:

  • Isomerization of anacardic acid: This method utilizes a palladium catalyst to isomerize anacardic acid, a component of cashew nut shell liquid, yielding this compound as a potential product. [, ]
  • Grignard reaction: This involves reacting 3-hydroxybenzaldehyde with ethylmagnesium bromide, followed by catalytic hydrogenation. []
  • Isomerizing metathesis: This method utilizes a combination of isomerization and metathesis catalysts to shorten the olefinic side chain of cardanol, another component of cashew nut shell liquid, followed by hydrogenation to obtain this compound. [, ]
  • Engineering precursor supply in yeast: Researchers have explored using engineered yeast to produce this compound by leveraging the substrate promiscuity of polyketide synthase. [, ]

Q7: What are the advantages of using cashew nut shell liquid for synthesizing this compound?

A7: Utilizing cashew nut shell liquid, a by-product of cashew nut processing, offers a renewable and sustainable source for synthesizing this compound and other valuable chemicals. [, ] This approach contributes to waste valorization and promotes a circular economy.

Q8: Does this compound have any applications outside of insect control?

A8: Yes, this compound is a versatile compound with applications beyond insect control. For instance, it is used as a flavoring agent in the food industry due to its smoky and phenolic aroma. [] It can also be found as a constituent in cardboard, contributing to its characteristic odor. []

Q9: Is this compound safe for human health and the environment?

A9: While this compound is generally considered safe for its intended uses, it is essential to handle it with appropriate safety measures. [] Research on its potential long-term effects and strategies to mitigate any negative environmental impacts is ongoing. []

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